Cdc7-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-4 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance complex (MCM2-7). This kinase is highly expressed in various tumors, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for CDC7 inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cdc7-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or carboxylic acid, while reduction could yield an alcohol .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation.
Biology: Helps in understanding the molecular mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells by disrupting DNA replication.
Wirkmechanismus
Cdc7-IN-4 exerts its effects by selectively inhibiting the activity of CDC7 kinase. This inhibition prevents the phosphorylation of the MCM2-7 complex, which is essential for the initiation of DNA replication. As a result, cells are unable to progress through the S-phase of the cell cycle, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, which rely heavily on CDC7 for rapid proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHA-767491: Another CDC7 inhibitor that also targets cyclin-dependent kinase 9 (CDK9).
XL413: A selective CDC7 inhibitor with similar anti-proliferative effects.
SGR-2921: A potent CDC7 inhibitor with demonstrated efficacy in various cancer models.
Uniqueness of Cdc7-IN-4
This compound is unique due to its high selectivity and potency against CDC7 kinase. It has shown strong anti-proliferative and cytotoxic effects in a wide range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, its ability to induce apoptosis specifically in cancer cells while sparing normal cells highlights its potential as a targeted therapeutic agent .
Eigenschaften
Molekularformel |
C22H24F3N5O4 |
---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
propan-2-yl 4-hydroxy-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate |
InChI |
InChI=1S/C22H24F3N5O4/c1-13(2)33-21(32)17-18(31)16(10-14-11-27-19-15(14)4-3-5-26-19)34-20(17)28-30-8-6-29(7-9-30)12-22(23,24)25/h3-5,10-11,13,28,31H,6-9,12H2,1-2H3/b14-10+ |
InChI-Schlüssel |
OIMZUCDSEDEUAE-GXDHUFHOSA-N |
Isomerische SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)/C=C/2\C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |
Kanonische SMILES |
CC(C)OC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)NN4CCN(CC4)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.